Dibromo OTB Tetrazole
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Overview
Description
Dibromo OTB Tetrazole is a synthetic organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo OTB Tetrazole typically involves the reaction of brominated precursors with sodium azide under controlled conditions. One common method includes the use of dibromo-substituted aromatic compounds, which undergo nucleophilic substitution with sodium azide to form the tetrazole ring. The reaction is often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts such as zinc salts or heterogeneous catalysts like silica-supported sodium hydrogen sulfate may be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Dibromo OTB Tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into less brominated or de-brominated tetrazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Dibromo OTB Tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its use in drug development, particularly in the design of bioisosteres for carboxylic acids in pharmaceuticals.
Industry: Utilized in the production of high-energy materials and explosives due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of Dibromo OTB Tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s high nitrogen content allows it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar stability and nitrogen content.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, offering diverse chemical properties and applications.
Triazoles: Another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry and material science.
Uniqueness
Dibromo OTB Tetrazole is unique due to its dibromo substitution, which enhances its reactivity and allows for specific functionalization. This makes it a valuable compound for targeted applications in drug development and high-energy materials.
Properties
IUPAC Name |
5-[2-[4-(dibromomethyl)phenyl]phenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-17-19-20-18-14/h1-8,13H,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFHUABYUDULJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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